

Comparative Analysis of 1,5-Hexadien-3-ol: A Spectroscopic Approach

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Compound of Interest		
Compound Name:	1,5-Hexadien-3-ol	
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For researchers, scientists, and professionals in drug development, a thorough structural elucidation of organic molecules is paramount. This guide provides a comparative analysis of **1,5-Hexadien-3-ol**, focusing on its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the spectral data, compare NMR with other analytical techniques, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.

Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Data for 1,5-Hexadien-3-ol

The following tables summarize the ¹H and ¹³C NMR spectral data for **1,5-Hexadien-3-ol**. This data provides a fingerprint of the molecule's structure.

Table 1: ¹H NMR Spectral Data of **1,5-Hexadien-3-ol** (Solvent: CDCl₃, Frequency: 90 MHz)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.29	d	6.5	2	H-4
2.95	S	-	1	ОН
4.12	q	6.0	1	H-3
5.14	m	-	2	H-1
5.23	m	-	2	H-6
5.85	m	-	2	H-2, H-5

Table 2: 13C NMR Spectral Data of 1,5-Hexadien-3-ol (Solvent: CDCl3, Frequency: 22.5 MHz)

Chemical Shift (δ) ppm	Assignment
42.1	C-4
72.8	C-3
118.0	C-1
114.8	C-6
134.5	C-5
140.4	C-2

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive analysis often involves complementary techniques. Here's a brief comparison:

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For
 1,5-hexadien-3-ol, it would clearly show the presence of the hydroxyl (-OH) group and the
 carbon-carbon double bonds (C=C). However, it does not provide detailed information about
 the carbon-hydrogen framework.



- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is useful for confirming the molecular formula (C₆H₁₀O) and can offer clues about the structure, but it does not definitively establish the connectivity of the atoms.
- Gas Chromatography (GC): When coupled with a detector like a mass spectrometer (GC-MS), gas chromatography is a powerful technique for separating and identifying volatile compounds. It can confirm the purity of 1,5-hexadien-3-ol and, in conjunction with MS, aid in its identification.

In summary, while IR, MS, and GC are valuable techniques, only NMR provides the detailed atomic-level structural information necessary for unambiguous characterization.

Experimental Protocols Protocol for ¹H and ¹³C NMR Spectroscopy

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of **1,5-hexadien-3-ol**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- 2. NMR Spectrometer Setup:
- The data presented in this guide was acquired on a 90 MHz NMR spectrometer.
- The spectrometer is locked onto the deuterium signal of the CDCl₃.
- The magnetic field is shimmed to achieve optimal homogeneity.
- 3. ¹H NMR Acquisition Parameters:
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 10 ppm
- Acquisition Time: 2-4 secondsRelaxation Delay: 1-2 seconds
- Number of Scans: 16-32
- 4. ¹³C NMR Acquisition Parameters:



Pulse Sequence: Proton-decoupled single-pulse sequence.

• Spectral Width: 200 ppm

Acquisition Time: 1-2 secondsRelaxation Delay: 2-5 seconds

• Number of Scans: 1024 or more, depending on the sample concentration.

5. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Workflow and Structural Analysis

The following diagram illustrates the logical workflow for the NMR analysis of **1,5-hexadien-3-ol**, from sample preparation to final structure determination.



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Caption: Workflow for the NMR analysis of **1,5-Hexadien-3-ol**.

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